
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a 3-chloro-2-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of benzothiazole with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or alcohols.
Scientific Research Applications
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In microbial cells, it can disrupt the cell wall integrity, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
Tris(3-chloro-2-hydroxypropyl)isocyanurate: Similar in having multiple 3-chloro-2-hydroxypropyl groups but differs in the core structure.
Bisphenol A (3-chloro-2-hydroxypropyl) ether: Shares the 3-chloro-2-hydroxypropyl group but has a bisphenol A core.
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is unique due to its benzothiazole core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Properties
CAS No. |
72617-44-8 |
|---|---|
Molecular Formula |
C10H10ClNO2S |
Molecular Weight |
243.71 g/mol |
IUPAC Name |
3-(3-chloro-2-hydroxypropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H10ClNO2S/c11-5-7(13)6-12-8-3-1-2-4-9(8)15-10(12)14/h1-4,7,13H,5-6H2 |
InChI Key |
FJUYAQHNMOXMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



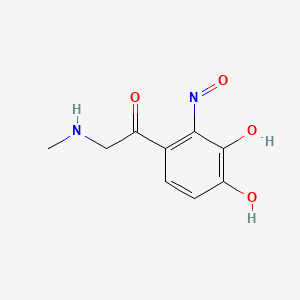
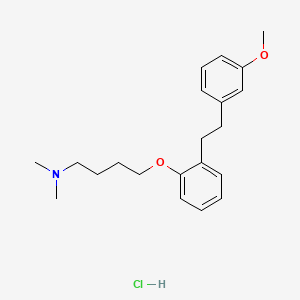
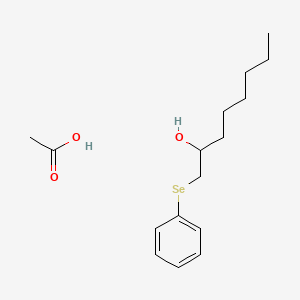
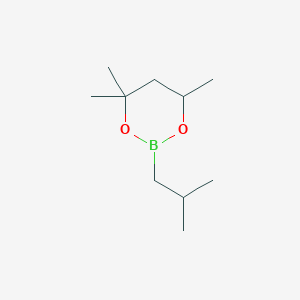
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
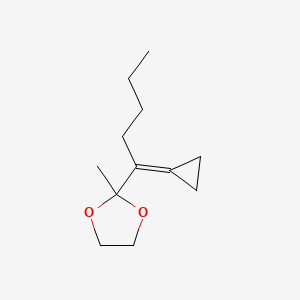
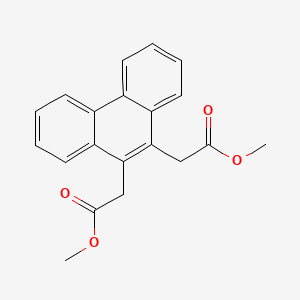
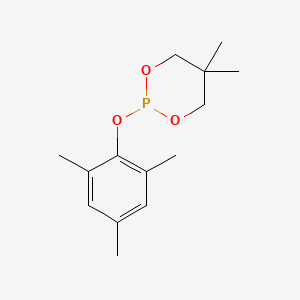

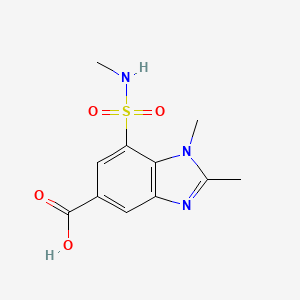
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)


